Field: Organic Chemistry
Application Summary: A hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared .
Method of Application: The esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane for 3 hours, followed by deprotection using 3M HCl .
Results: The structure of the compound was confirmed by 1H, 13C NMR spectroscopy, mass-spectrometry and elemental analysis .
Field: Pharmacology
Application Summary: The design, synthesis and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure were reported .
Method of Application: The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .
Results: New phenolic acid-derived compounds with antioxidant activity were identified .
The compound (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule characterized by its unique structural features. It contains a benzofuran backbone, which is a fused ring system comprising a benzene ring and a furan ring. This compound exhibits various functional groups, including a hydroxyl group, methoxy group, and piperidine moiety, contributing to its potential biological activities.
The biological activity of (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is primarily associated with its potential as a pharmacological agent. Studies have indicated that compounds with similar structures often exhibit significant biological effects, such as anti-inflammatory, analgesic, or neuroprotective activities. The presence of the hydroxyl and methoxy groups may enhance its interaction with biological targets, leading to increased efficacy in therapeutic applications .
The synthesis of this compound can be approached through several methods, typically involving multi-step organic reactions. A common synthetic route may include:
Each step requires careful optimization to ensure high yields and selectivity .
The applications of (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one span various fields:
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking, surface plasmon resonance, and NMR spectroscopy can be employed to elucidate binding affinities and modes of action. These studies help predict the pharmacokinetic properties and potential side effects associated with this compound in therapeutic contexts .
Several compounds share structural similarities with (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2Z)-6-hydroxy... | Benzofuran core, hydroxyl & methoxy groups | Potential anti-inflammatory |
6-Hydroxybenzofuran | Benzofuran core only | Limited bioactivity |
1-(3-Methylpiperidin-1-yl)ethanone | Piperidine moiety | Neuroactive properties |
4-Methoxyphenol | Methoxy group only | Antiseptic properties |
This comparison highlights the unique combination of functional groups in (2Z)-6-hydroxy..., which may contribute to its distinct biological profile compared to structurally similar compounds .